molecular formula C36H70O2 B14609947 Isostearyl oleate CAS No. 57683-45-1

Isostearyl oleate

Cat. No.: B14609947
CAS No.: 57683-45-1
M. Wt: 534.9 g/mol
InChI Key: BBBHAOOLZKQYKX-QXMHVHEDSA-N
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Description

Isostearyl oleate is an ester formed from the reaction of isostearyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its ability to enhance the spreadability of formulations and improve the overall sensory experience of cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl oleate is typically synthesized through an esterification reaction between isostearyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isostearyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

Isostearyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology, it is used in formulations to study skin permeability and the effects of emollients on skin hydration. In medicine, it is incorporated into topical formulations to enhance the delivery of active pharmaceutical ingredients. In the cosmetic industry, it is widely used in moisturizers, lotions, and other skincare products due to its excellent emollient properties .

Mechanism of Action

The primary mechanism by which isostearyl oleate exerts its effects is through its emollient properties. It forms a thin, non-greasy film on the skin’s surface, which helps to reduce transepidermal water loss and improve skin hydration. The compound’s molecular structure allows it to penetrate the stratum corneum, enhancing the skin’s barrier function and providing a smooth and silky feel .

Comparison with Similar Compounds

Properties

CAS No.

57683-45-1

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

16-methylheptadecyl (Z)-octadec-9-enoate

InChI

InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11-

InChI Key

BBBHAOOLZKQYKX-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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